Product packaging for 7-oxospiro[3.4]octane-5-carboxylic acid(Cat. No.:CAS No. 2253639-89-1)

7-oxospiro[3.4]octane-5-carboxylic acid

Cat. No.: B2875333
CAS No.: 2253639-89-1
M. Wt: 168.192
InChI Key: DXANCIYLEXBBRK-UHFFFAOYSA-N
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Description

7-Oxospiro[3.4]octane-5-carboxylic acid (CAS 2253639-89-1) is a high-purity spirocyclic carboxylic acid offered for research and development purposes. This compound is characterized by its unique spiro[3.4]octane scaffold, a structure of significant interest in modern medicinal chemistry due to its three-dimensionality and potential to improve physicochemical properties in drug candidates . The molecule features a carboxylic acid functional group, which provides a versatile handle for further synthetic modification through various coupling and derivatization reactions . As a key synthetic intermediate, its primary research value lies in its application as a rigid building block for the design and synthesis of novel pharmacologically active molecules. The spirocyclic framework can be used to constrain conformational flexibility, potentially leading to enhanced selectivity and potency in target interactions. Researchers utilize this compound in exploring new chemical space, particularly in programs targeting G-protein-coupled receptors (GPCRs), kinases, and other biologically relevant proteins. The product is supplied with guaranteed quality and stability through cold-chain transportation to ensure integrity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B2875333 7-oxospiro[3.4]octane-5-carboxylic acid CAS No. 2253639-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxospiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-6-4-7(8(11)12)9(5-6)2-1-3-9/h7H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXANCIYLEXBBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Oxospiro 3.4 Octane 5 Carboxylic Acid and Analogues

Strategies for the Construction of the Spiro[3.4]octane Core

The construction of the spiro[3.4]octane skeleton requires the precise assembly of two carbocyclic rings sharing a single carbon atom. Various synthetic strategies have been developed to achieve this, ranging from classical cyclization reactions to modern metal-catalyzed transformations.

Cyclization Reactions (e.g., Intramolecular SN2 Alkylation, N-Acylation)

Intramolecular cyclization reactions are a cornerstone in the synthesis of spirocyclic systems. Intramolecular SN2 alkylation, for instance, is a common method for assembling spirocyclic scaffolds. nih.gov This approach typically involves a nucleophilic attack from a carbanion onto an electrophilic carbon center within the same molecule, leading to the formation of a new ring. The regioselectivity of the cyclization is often controlled by the nature of the starting materials and the reaction conditions.

N-acylation is another powerful cyclization strategy, particularly for the synthesis of nitrogen-containing spirocycles such as aza-spiro[3.4]octanes. nih.gov This method involves the intramolecular reaction of an amine with a carboxylic acid derivative, such as an acyl chloride or an ester, to form a lactam ring. The efficiency of N-acylation can be influenced by the choice of coupling agents and reaction conditions.

Reaction Type Starting Material Conditions Product Key Features
Intramolecular SN2 AlkylationPrecursor with nucleophilic and electrophilic centersBase (e.g., NaH, K2CO3), Solvent (e.g., DMSO, THF)Spiro[3.4]octane derivativeForms C-C bond, suitable for carbocyclic systems
N-AcylationAmino acid or derivative with a pendant electrophileCoupling agent (e.g., DCC, HATU), Base, SolventAza-spiro[3.4]octane derivativeForms amide bond, key for aza-spirocycles

Ring-Closing Metathesis Approaches for Spirocycle Formation

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of a wide variety of cyclic and macrocyclic compounds, including spirocycles. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular metathesis of a diene to form a new double bond within a ring system. wikipedia.orgorganic-chemistry.org The key advantage of RCM is its high functional group tolerance and its ability to form rings of various sizes. wikipedia.org For the synthesis of spiro[3.4]octane derivatives, a precursor containing two appropriately positioned alkene moieties can be subjected to RCM to construct one of the rings of the spirocyclic system. nuph.edu.uanuph.edu.ua

A notable application of this strategy is in the synthesis of 2,5-dioxaspiro[3.4]octane building blocks. nuph.edu.uanuph.edu.ua The synthesis begins with the O-alkylation of a vinyl oxetanol with methyl 2-(bromomethyl)acrylate, followed by an RCM reaction using a Grubbs' II catalyst to yield a dihydrofuran carboxylate. nuph.edu.uanuph.edu.ua Subsequent hydrogenation and hydrolysis afford the desired spirocyclic carboxylic acid. nuph.edu.uanuph.edu.ua

Catalyst Substrate Solvent Yield (%) Reference
Grubbs' IIDiene precursor with oxetane (B1205548) moietyDichloromethane70 nuph.edu.uanuph.edu.ua
Hoveyda-Grubbs' IIDiene precursor for peptide cyclizationDichloromethaneVariable nih.gov

Metal-Catalyzed Cyclizations (e.g., Rhodium-Catalyzed O-H Insertion and C-C Bond Formation)

Transition metal-catalyzed cyclizations offer efficient and selective routes to complex molecular architectures, including spirocycles. nih.gov Rhodium catalysts, in particular, have proven to be highly effective in promoting a variety of cyclization reactions. nih.gov For instance, rhodium(II) catalysts can facilitate the intramolecular O-H insertion of α-diazoesters, a reaction that can be applied to the synthesis of oxygen-containing spirocycles. researchgate.netnih.govresearchgate.net This reaction proceeds through a rhodium-carbene intermediate, which then undergoes insertion into a hydroxyl group to form a new C-O bond and a cyclic ether. researchgate.netnih.govresearchgate.net

In addition to O-H insertion, rhodium catalysts can also promote C-C bond formation through various mechanisms, including C-H activation and cycloaddition reactions. nih.govresearchgate.net These methods provide access to a diverse range of spiro[3.4]octane derivatives with different substitution patterns and functional groups.

[2+2]-Cycloaddition Reactions (e.g., Ketenimines, Imines to Enol Ethers)

[2+2]-cycloaddition reactions are a powerful tool for the construction of four-membered rings and have been successfully applied to the synthesis of spiro[3.4]octane systems. nih.gov This class of reactions involves the concerted or stepwise combination of two unsaturated components to form a cyclobutane (B1203170) ring. nih.gov In the context of spirocycle synthesis, one of the components can be a cyclic alkene, leading to the formation of a spirocyclic cyclobutane.

A relevant example is the reaction of ketenimines or imines with enol ethers to form substituted cyclobutanes. The stereochemical outcome of these reactions can often be controlled by the choice of reactants and reaction conditions.

Oxidative Ring-Expansion Strategies for Oxaspiro Systems

Oxidative ring-expansion reactions provide an alternative approach to the synthesis of spirocyclic ethers. nih.gov These reactions typically involve the transformation of a smaller ring into a larger one through an oxidative process. For example, the ring expansion of a 1-oxaspiro[2.3]hexane can lead to the formation of a cyclopentanone (B42830) derivative. nih.gov This strategy can be particularly useful for accessing functionalized oxaspiro systems that are difficult to prepare by other methods.

Enantioselective Synthesis of Chiral 7-Oxospiro[3.4]octane-5-carboxylic Acid and its Stereoisomers

The development of enantioselective methods for the synthesis of chiral spirocycles is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. Current time information in Le Flore County, US. Various strategies have been developed to achieve the asymmetric synthesis of spiro[3.4]octane derivatives, including the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. nih.govCurrent time information in Le Flore County, US.rsc.orgrsc.org

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spiro compounds. Current time information in Le Flore County, US.rsc.org Chiral amines, such as pyrrolidine (B122466) derivatives, can catalyze the Michael addition of ketones to nitroalkenes, leading to the formation of chiral adducts that can be further elaborated into spirocyclic systems. nih.gov The use of chiral phosphine (B1218219) catalysts has also been reported for the asymmetric synthesis of spiro[3.4]octanone derivatives. researchgate.net

Enzymatic methods, such as those employing ketoreductases, offer a highly selective approach to the synthesis of chiral alcohols, which can serve as key intermediates in the synthesis of enantiopure spirocycles. researchgate.net These enzymes can reduce prochiral ketones with high enantioselectivity, providing access to specific stereoisomers of the target compound. nih.govresearchgate.net

Catalyst/Method Substrate Product Stereochemistry Enantiomeric Excess (ee) Diastereomeric Ratio (dr)
Chiral PhosphineFluorinated dione (B5365651) and alkyne(S)-spiro[3.4]octanone derivativeup to 95%-
Pyrrolidine-based organocatalystCyclohexanone and nitrostyreneSpiro-decalin oxindoleup to 92%>99:1
KetoreductaseProchiral keto esterChiral hydroxy esterHighHigh

Biocatalytic Approaches Utilizing Enzymes (e.g., Metal-Dependent 2-Oxoacid Aldolases)

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. Enzymes, particularly aldolases, are adept at forming carbon-carbon bonds with stereocontrol, making them ideal for the synthesis of complex chiral molecules. Metal-dependent 2-oxoacid aldolases, a class II aldolase, have shown significant potential in catalyzing aldol (B89426) additions to form β-hydroxy-α-keto acids, which are precursors to various cyclic and spirocyclic systems.

Research into these enzymes has demonstrated their utility in synthesizing chiral multifunctional compounds. For instance, ketopantoate hydroxymethyltransferase (KPHMT) has been successfully employed in synthetic applications for the first time, expanding the biocatalytic toolbox. These enzymes catalyze the stereoselective addition of a donor molecule to an aldehyde or ketone acceptor. While direct synthesis of this compound using this method is not extensively documented, the synthesis of structurally related spiro-compounds provides a strong proof of concept. For example, the enzyme KPHMT I212A has been used to prepare analogues like 7-hydroxy-6-oxaspiro[3.4]octane-5-carboxylic acid.

The general mechanism involves the enzyme's active site coordinating a divalent metal ion (e.g., Mg²⁺, Zn²⁺) which polarizes the carbonyl group of the acceptor substrate, while a basic amino acid residue facilitates the deprotonation of the donor to form an enolate. The subsequent stereocontrolled aldol addition leads to the formation of a new chiral center. The challenge in applying this to unactivated ketones, such as those required for certain spirocycle formations, lies in the thermodynamics of the reaction. chemrxiv.orgchemrxiv.orgresearchgate.netudg.eduwisc.edu However, transaldolases have shown promise in overcoming this limitation by protecting the enzyme-bound enolate from solvent protons, thereby enabling efficient addition into ketone electrophiles. chemrxiv.orgudg.edu

Table 1: Examples of Enzyme-Catalyzed Aldol Additions for Spiro-Analogue Synthesis

Enzyme Donor Substrate Acceptor Substrate Product Analogue Yield
KPHMT I212A Pyruvate Cyclopentanone (5S)-5-(1-hydroxycyclopentyl)-4-methyl-2-oxofuran-5-carboxylic acid 75%

Note: The table represents the synthesis of precursors and analogues, demonstrating the capability of the enzymatic approach.

Asymmetric Induction and Chiral Auxiliary Strategies

Achieving enantiomerically pure forms of this compound is critical for its potential pharmaceutical applications. Asymmetric induction using chiral auxiliaries is a well-established strategy for controlling stereochemistry during synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

Commonly used chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine derivatives, and camphorsultam. wikipedia.orgsigmaaldrich.com In the context of synthesizing the target molecule, a chiral auxiliary could be appended to a precursor, for example, by forming an amide with a carboxylic acid group. The steric bulk and conformational rigidity of the auxiliary would then shield one face of an enolate intermediate, directing an incoming electrophile to the opposite face.

For instance, an α,β-unsaturated amide could be formed between a chiral auxiliary like pseudoephenamine and a cyclopentylidene-derived acrylic acid. nih.gov Subsequent conjugate addition of a nucleophile to form the cyclobutane ring or an alkylation step would proceed with high diastereoselectivity. nih.gov The choice of auxiliary is critical, as it must not only provide high levels of stereocontrol but also be readily removable without causing racemization of the newly formed stereocenter.

Table 2: Common Chiral Auxiliaries and Their Potential Application

Chiral Auxiliary Attachment Point on Precursor Key Transformation Controlled Removal Condition
Evans' Oxazolidinone Amide formation with a carboxylic acid precursor Asymmetric alkylation, Aldol reactions Acidic or basic hydrolysis
Pseudoephedrine / Pseudoephenamine Amide formation with a carboxylic acid precursor Asymmetric alkylation (α- to carbonyl) Mild acidic hydrolysis

Synthesis of Key Precursors and Intermediates to the 7-Oxospiro[3.4]octane Skeleton

The construction of the core spiro[3.4]octane skeleton is a fundamental prerequisite for the synthesis of the target acid. Methodologies for assembling spirocyclic scaffolds often rely on intramolecular reactions of appropriately functionalized precursors. researchgate.net Ring-closing metathesis (RCM) has become a particularly powerful and popular strategy for the formation of a wide variety of ring sizes, including the five- and four-membered rings of the spiro[3.4]octane system. researchgate.netarkat-usa.orgwikipedia.org

The RCM approach involves a precursor molecule containing two terminal alkene functionalities. wikipedia.org In the presence of a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs' catalyst, an intramolecular olefin metathesis reaction occurs, forming a cyclic alkene and releasing ethylene (B1197577) gas as a volatile byproduct, which drives the reaction to completion. researchgate.netorganic-chemistry.org

A plausible synthetic route to a key spiro[3.4]octane intermediate could begin with the diallylation of a cyclic precursor like cyclopentanone. The resulting diallylated compound can then undergo RCM to form the spirocyclic skeleton with a double bond in the newly formed ring, which can be further functionalized. arkat-usa.org For example, a precursor for a 2,5-dioxaspiro[3.4]octane has been synthesized via RCM of an unsaturated spirooxetane derived from vinyl oxetanol. researchgate.netnuph.edu.ua This strategy highlights the modularity and efficiency of RCM in accessing complex spirocyclic systems. researchgate.net Subsequent hydrogenation and oxidation steps can be used to install the required ketone and carboxylic acid functionalities. researchgate.netnuph.edu.ua

Alternative strategies include annulation approaches, where one ring is constructed onto an existing cyclic starting material. rsc.org For example, a four-membered ring can be annulated onto a cyclopentane (B165970) derivative, or vice versa, using conventional chemical transformations. rsc.org

Table 3: Overview of a Representative RCM Strategy for a Spiro[3.4]octane Precursor

Step Reaction Starting Material Reagents/Catalyst Product Yield
1 O-Alkylation Vinyl Oxetanol NaH, TBAI, Methyl 2-(bromomethyl)acrylate Unsaturated Spirooxetane Ester ~75%
2 Ring-Closing Metathesis (RCM) Unsaturated Spirooxetane Ester Grubbs' II Catalyst Dihydrofuran Carboxylate Spiro-intermediate 70%
3 Hydrogenation Dihydrofuran Carboxylate Spiro-intermediate H₂, Pearlman's Catalyst (Pd(OH)₂/C) Saturated THF-derived Carboxylate >95%

Chemical Reactivity and Functional Group Transformations of 7 Oxospiro 3.4 Octane 5 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo numerous transformations, including esterification, amide bond formation, decarboxylation, and nucleophilic substitution at the carboxyl carbon.

Esterification Reactions

Esterification is a fundamental reaction of carboxylic acids. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.comyoutube.com In this acid-catalyzed reaction, the carbonyl oxygen of the carboxylic acid is protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps and the elimination of a water molecule, the corresponding ester is formed. masterorganicchemistry.comyoutube.com

The general scheme for the esterification of 7-oxospiro[3.4]octane-5-carboxylic acid is presented below.

Table 1: Fischer Esterification of this compound

Reactant Reagent/Conditions Expected Product

Amide Bond Formation and Peptide Coupling Strategies

The formation of an amide bond is another key transformation of carboxylic acids, often requiring the use of coupling reagents to facilitate the reaction between the carboxylic acid and an amine. youtube.comthermofisher.com Direct reaction of a carboxylic acid with an amine is typically difficult and requires high temperatures. libretexts.org Coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), activate the carboxylic acid by converting the hydroxyl group into a better leaving group. youtube.comthermofisher.com This activation facilitates nucleophilic attack by the amine to form the amide bond. youtube.comuniurb.it This methodology is central to peptide synthesis. thermofisher.comuniurb.it

Table 2: Amide Bond Formation using this compound

Reactant Reagent/Conditions Expected Product

Decarboxylation Pathways and Derivatives

Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide (CO₂). youtube.com This reaction is most readily achieved for β-keto acids, where the keto group is at the beta position relative to the carboxyl group. masterorganicchemistry.com The process occurs through a cyclic, concerted transition state upon heating. masterorganicchemistry.com

This compound is a γ-keto acid (gamma-keto acid), meaning the ketone is at the gamma position. This structural arrangement does not allow for the same cyclic transition state that facilitates the decarboxylation of β-keto acids. Therefore, the decarboxylation of this compound would likely require more stringent reaction conditions compared to a β-keto acid. If achieved, the reaction would yield spiro[3.4]octan-7-one.

Table 3: Potential Decarboxylation of this compound

Reactant Reagent/Conditions Expected Product

Nucleophilic Substitution at the Carboxyl Carbon

The hydroxyl group of a carboxylic acid is a poor leaving group, making the molecule relatively unreactive toward direct nucleophilic acyl substitution. libretexts.org To enhance reactivity, the -OH group can be converted into a better leaving group. A common method is the conversion of the carboxylic acid to an acid chloride by reacting it with thionyl chloride (SOCl₂). libretexts.org During this reaction, the hydroxyl group is transformed into an acyl chlorosulfite intermediate, which is an excellent leaving group. libretexts.org The resulting acid chloride is a highly reactive intermediate that can readily undergo nucleophilic attack by various nucleophiles to form esters, amides, and other carboxylic acid derivatives.

Table 4: Conversion to Acid Chloride and Subsequent Substitution

Reactant Reagent/Conditions Intermediate/Product
This compound Thionyl chloride (SOCl₂) 7-oxospiro[3.4]octane-5-carbonyl chloride

Reactivity of the Ketone Functionality

The ketone group in the spirocyclic ring also offers a site for various chemical modifications, most notably oxidation and reduction reactions.

Oxidation and Reduction Reactions

Reduction: The ketone functionality of this compound can be selectively reduced to a secondary alcohol using common reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. LiAlH₄ is a very strong reducing agent that would also reduce the carboxylic acid, so a milder reagent like NaBH₄ would be preferred if only the ketone is to be reduced. The reaction results in the formation of 7-hydroxyspiro[3.4]octane-5-carboxylic acid.

Oxidation: While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, certain reactions can oxidize cyclic ketones. The Baeyer-Villiger oxidation, for example, converts a cyclic ketone into a lactone (a cyclic ester) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). In this reaction, an oxygen atom is inserted adjacent to the carbonyl carbon. For this compound, this would lead to the formation of a bicyclic lactone structure.

Table 5: Oxidation and Reduction of the Ketone Moiety

Reaction Type Reactant Reagent/Conditions Expected Product
Reduction This compound Sodium borohydride (NaBH₄) 7-hydroxyspiro[3.4]octane-5-carboxylic acid

Carbonyl Additions and Condensations

The ketone functionality at the 7-position of the spiro[3.4]octane ring is a prime site for nucleophilic additions and condensation reactions. These transformations are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the molecular framework.

A variety of classical carbonyl reactions can be envisaged for this compound. For instance, the formation of enamines through reaction with secondary amines provides a versatile intermediate. Enamines are nucleophilic at the alpha-carbon and can undergo reactions with electrophiles like alkyl halides. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comresearchgate.net Subsequent hydrolysis of the resulting iminium salt would regenerate the ketone, now bearing a new alkyl substituent at the alpha-position. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comresearchgate.net

Furthermore, the ketone is susceptible to condensation reactions that forge new rings. The Robinson annulation, a powerful ring-forming sequence, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.comias.ac.in In principle, the enolate of this compound could react with an α,β-unsaturated ketone, such as methyl vinyl ketone, to construct a new six-membered ring fused to the cyclopentanone (B42830) moiety. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.comias.ac.in

The following table summarizes some of the key carbonyl addition and condensation reactions applicable to this compound, based on established organic chemistry principles.

Reaction TypeReagents and ConditionsExpected Product
Enamine Formation & Alkylation 1. Secondary amine (e.g., pyrrolidine), mild acid catalyst2. Alkyl halide (e.g., CH₃I)3. H₃O⁺Alkylation at the α-carbon of the ketone.
Robinson Annulation Methyl vinyl ketone, base (e.g., NaOEt), heatFormation of a new six-membered ring containing an α,β-unsaturated ketone.
Reaction with Organometallic Reagents Grignard reagents (e.g., RMgX) or organolithium reagents (e.g., RLi)Addition of the R group to the carbonyl carbon, forming a tertiary alcohol. youtube.comyoutube.commsu.edu

It is important to note that the presence of the acidic carboxylic acid group could interfere with base-catalyzed reactions or react with organometallic reagents. Therefore, protection of the carboxylic acid, for instance as an ester, may be necessary to achieve the desired transformation at the ketone.

Stability and Ring-Opening Reactions of the Spirocyclic System

The stability of the spiro[3.4]octane framework is a crucial aspect of its chemistry. Spirocycles, by their nature, possess inherent ring strain, which can be a driving force for ring-opening reactions under certain conditions. The spiro[3.4]octane system, composed of a cyclobutane (B1203170) and a cyclopentane (B165970) ring sharing a single carbon atom, is a strained molecule, which can influence its reactivity. nih.gov

Under acidic conditions, ethers and other cyclic systems can undergo cleavage. masterorganicchemistry.comkhanacademy.orgyoutube.commasterorganicchemistry.comyoutube.com While the spiro[3.4]octane core consists of only carbon-carbon bonds, the strain within the cyclobutane ring, in particular, could render it susceptible to cleavage under harsh acidic conditions, potentially leading to rearranged products.

The carboxylic acid group, being in a β-position relative to the ketone, introduces another element of reactivity. β-Keto acids are known to be susceptible to decarboxylation upon heating, a reaction that proceeds through a cyclic transition state to yield an enol intermediate, which then tautomerizes to the corresponding ketone. nih.govmasterorganicchemistry.comresearchgate.netmasterorganicchemistry.comresearchgate.net This transformation would result in the loss of the carboxylic acid group and the formation of spiro[3.4]octan-7-one. Theoretical studies on the decarboxylation of β-keto acids indicate that the activation barrier for this process is significantly lowered in the corresponding carboxylate anion. nih.gov

The table below outlines potential reactions related to the stability and ring-opening of the spirocyclic system of this compound.

Reaction TypeReagents and ConditionsExpected Product/Outcome
Decarboxylation HeatLoss of CO₂ to form spiro[3.4]octan-7-one.
Acid-Catalyzed Ring Opening/Rearrangement Strong acid (e.g., H₂SO₄), heatPotential cleavage of the strained cyclobutane ring leading to rearranged carbocyclic products.

The propensity for these reactions will be influenced by the specific reaction conditions employed, such as temperature and the nature of the acid or base used. The unique stereoelectronic properties of the spirocyclic system will also play a significant role in directing the outcome of these transformations.

Stereochemical Investigations of 7 Oxospiro 3.4 Octane 5 Carboxylic Acid

Analysis of Stereogenic Centers and Chiral Purity

Information regarding the stereogenic centers and the chiral purity of 7-oxospiro[3.4]octane-5-carboxylic acid is not available in the surveyed scientific literature. The spirocyclic nature of the molecule suggests the potential for chirality at the spiro-carbon and other carbon atoms within the rings, but specific studies confirming and analyzing these centers are absent.

Diastereoselective Control in Synthetic Pathways

There are no published synthetic pathways for this compound that discuss or analyze diastereoselective control. Therefore, a detailed account of the methods to selectively form specific diastereomers of this compound cannot be provided.

Conformational Analysis and its Implications for Molecular Interactions

A conformational analysis of this compound, which would describe the three-dimensional shape of the molecule and its preferred orientations, has not been reported. Consequently, any discussion of how its conformation influences molecular interactions remains purely speculative and without a basis in scientific research.

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Structural Elucidation Techniques

No experimental NMR data for 7-oxospiro[3.4]octane-5-carboxylic acid has been reported. A theoretical analysis would predict specific chemical shifts and coupling constants for the protons and carbons in the molecule. For instance, the acidic proton of the carboxylic acid would be expected to appear at a characteristic downfield shift in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the spiro carbon, and the various methylene and methine carbons of the bicyclic system. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the spirocyclic structure.

Computational Chemistry and Theoretical Investigations of 7 Oxospiro 3.4 Octane 5 Carboxylic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 7-oxospiro[3.4]octane-5-carboxylic acid would be the initial step in its theoretical investigation. This process involves constructing a three-dimensional model of the molecule to analyze its possible shapes, or conformations. The spirocyclic core, which consists of a cyclobutane (B1203170) ring fused to a cyclopentane (B165970) ring at a single carbon atom, introduces significant conformational constraints.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Following conformational analysis, quantum chemical calculations are used to investigate the electronic structure and predict the reactivity of the molecule's most stable conformer. A common and robust method for this purpose is Density Functional Theory (DFT).

For a molecule like this compound, a functional such as M06-2X combined with a basis set like 6-31++G** would be appropriate for obtaining accurate results. semanticscholar.org This level of theory is well-suited for calculating a variety of electronic properties, which are summarized in the table below.

PropertyDescriptionRelevance to this compound
HOMO/LUMO Energies The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital.The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.The MEP map would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions. For this molecule, the carbonyl oxygen and carboxylic acid group would be electron-rich sites susceptible to electrophilic attack, while the acidic proton would be an electron-poor site.
Natural Bond Orbital (NBO) Analysis A method to study charge distribution and bonding interactions.NBO analysis would quantify the charge on each atom, providing insight into the polarity of bonds and the overall charge distribution within the spirocyclic framework.
Mulliken and Löwdin Population Analysis Methods to calculate partial atomic charges.These calculations would help in understanding the charge distribution and identifying reactive sites within the molecule.

These calculations provide a fundamental understanding of the molecule's intrinsic electronic properties, which are essential for predicting how it will interact with other chemical species.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. While specific reaction mechanism studies for this compound are not available, theoretical chemistry could be used to explore its potential reactivity.

For example, DFT calculations could be used to model transition states for reactions involving the carboxylic acid group (e.g., esterification, amide formation) or the ketone (e.g., reduction, nucleophilic addition). By calculating the activation energies for different possible pathways, researchers could predict the most favorable reaction mechanism. This would involve locating the transition state structures on the potential energy surface and confirming they connect the reactants and products via intrinsic reaction coordinate (IRC) calculations. Such studies would provide a detailed, step-by-step understanding of how this molecule transforms chemically.

Prediction of Physicochemical Parameters

Computational tools can accurately predict various physicochemical properties that are important for chemical and pharmaceutical research. Although experimentally determined data for this compound is scarce, several key parameters can be calculated in silico.

ParameterPredicted ValueMethod/Significance
XlogP Data not availableThis parameter predicts the lipophilicity of a molecule, which is crucial for its behavior in biological systems (e.g., membrane permeability).
Collision Cross Section (CCS) Data not availableCCS is a measure of the molecule's size and shape in the gas phase, relevant for analytical techniques like ion mobility-mass spectrometry.
pKa Data not availableThe predicted acid dissociation constant (pKa) would quantify the acidity of the carboxylic acid group, a critical parameter for its behavior in solution.

These predicted values, once calculated, would offer valuable information for designing experiments and for applications in fields like drug discovery and materials science.

Virtual Screening and In Silico Design of Novel Analogues

The structure of this compound can serve as a scaffold for the in silico design of novel analogues with potentially enhanced properties. Virtual screening techniques could be used to explore how modifications to this core structure affect its binding to a biological target, such as a protein or enzyme.

This process would involve:

Creating a virtual library: A large number of derivatives would be designed by computationally adding different functional groups to the spiro[3.4]octane core.

Molecular docking: These analogues would be docked into the active site of a target protein to predict their binding affinity and orientation.

ADMET prediction: In silico tools would be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising analogues.

This approach allows for the rapid and cost-effective identification of new molecules with desired biological activities before committing to their chemical synthesis and experimental testing.

Biological Activity and Mechanistic Studies of 7 Oxospiro 3.4 Octane 5 Carboxylic Acid Analogues

Investigation of Molecular Target Identification (e.g., Enzymes, Receptors, Nucleic Acids)

The primary molecular targets identified for analogues of 7-oxospiro[3.4]octane-5-carboxylic acid are enzymes, with a particular focus on mutant isocitrate dehydrogenase (IDH) enzymes. patsnap.commdpi.com Somatic mutations in IDH1 and IDH2 are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. patsnap.comnih.gov These mutations result in a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). nih.govresearchgate.net The accumulation of 2-HG is implicated in tumorigenesis through epigenetic dysregulation. nih.gov

Spirocyclic compounds have emerged as a promising class of molecules for targeting these mutant enzymes. nih.gov Their rigid, three-dimensional structure allows for specific interactions with binding pockets on the target protein, often leading to high potency and selectivity. nih.gov While direct binding studies on this compound are not available, the spiro[3.4]octane scaffold is of interest in medicinal chemistry for its ability to introduce structural complexity and novelty in drug design.

Enzyme Inhibition and Modulation Studies (e.g., Mutant IDH Enzymes)

Analogues of this compound, particularly those with different heterocyclic cores, have been investigated as inhibitors of mutant IDH1. These inhibitors are typically allosteric, meaning they bind to a site on the enzyme distinct from the active site. nih.govashpublications.orgnih.gov This allosteric binding locks the enzyme in an inactive conformation, thereby preventing the conversion of α-KG to 2-HG. nih.gov

For instance, novel allosteric inhibitors of mutant IDH1 have been developed and shown to be effective in both biochemical and cell-based assays. ashpublications.orgnih.gov These compounds can potently inhibit various clinically relevant R132 mutants of IDH1. ashpublications.org The development of such inhibitors has been a significant focus in the quest for targeted cancer therapies. patsnap.com

Below is a table summarizing the inhibitory activity of representative allosteric IDH1 inhibitors, which, while not direct analogues of this compound, provide a framework for understanding the potential of spirocyclic compounds.

Table 1: Inhibitory Activity of Selected Allosteric Mutant IDH1 Inhibitors

Compound Class Target IC₅₀ (nM) Cell-Based Activity Reference
Phenyl-glycine derivatives IDH1-R132H <100 Reduction of 2-HG acs.org
Imidazole cyclopropyl (B3062369) amines IDH1-R132H <50 2-HG production inhibition nih.gov
Hydantoin-based inhibitors IDH1-R132H 220-260 Suppression of 2-HG nih.gov
Indane analogues IDH1-R132H 45 2-HG production inhibition researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For analogues of this compound targeting mutant IDH1, SAR studies have revealed several key insights. The spirocyclic core plays a vital role in orienting the key functional groups for optimal interaction with the allosteric binding pocket. nih.gov

Modifications to the substituents on the spirocyclic scaffold can significantly impact inhibitory activity. For example, in various series of IDH1 inhibitors, the nature and position of aromatic and heterocyclic rings, as well as linker moieties, have been systematically varied to enhance potency and improve pharmacokinetic properties. acs.orgnih.govresearchgate.net The carboxylic acid group, as present in this compound, is a common feature in many enzyme inhibitors, often serving as a key interaction point with the target protein through hydrogen bonding or ionic interactions.

Elucidation of Mechanism of Action (MoA) in Relevant Biological Pathways

The mechanism of action for allosteric inhibitors of mutant IDH1, which would likely be the mode of action for active analogues of this compound, is well-characterized. By binding to an allosteric pocket at the dimer interface of the enzyme, these inhibitors stabilize an inactive, open conformation of IDH1. nih.govacs.org This prevents the binding of the substrate α-ketoglutarate and subsequent reduction to 2-HG. patsnap.com

The reduction in 2-HG levels has profound downstream effects on cellular pathways. High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation and promote tumorigenesis. nih.gov By lowering 2-HG levels, IDH1 inhibitors can reverse these epigenetic changes, restore normal cellular differentiation, and inhibit tumor growth. researchgate.netashpublications.org This mechanism has been validated in preclinical models and has shown promise in clinical trials for cancers with IDH1 mutations. patsnap.compatsnap.com

Application as Chemical Probes for Investigating Biological Processes

Spirocyclic compounds, due to their unique structural and photophysical properties, have found applications as chemical probes. nih.gov Specifically, spirocyclic xanthene-based fluorescent probes are utilized for their ability to exist in a non-fluorescent spirocyclic form and a fluorescent open form, a transition that can be triggered by specific biological events. encyclopedia.pub

While this compound itself has not been reported as a chemical probe, its spirocyclic scaffold suggests a potential for the development of novel probes. By incorporating appropriate fluorophores and recognition elements, analogues of this compound could be designed to investigate the activity and localization of specific enzymes or to sense changes in the cellular microenvironment. The development of such probes would be a valuable tool for basic research and drug discovery.

Strategic Applications in Chemical Research and Development

Utilization as a Multifunctional Building Block in Complex Molecule Synthesis

The structure of 7-oxospiro[3.4]octane-5-carboxylic acid is inherently suited for its role as a versatile building block. The spirocyclic core imparts a well-defined three-dimensional geometry into target molecules, a desirable feature for modulating interactions with biological targets. The two orthogonal functional groups, the ketone and the carboxylic acid, serve as chemical handles that can be selectively manipulated to build molecular complexity.

The carboxylic acid moiety is readily converted into a wide array of functional groups, including esters, amides, and alcohols, or it can participate in various coupling reactions. The ketone can undergo reactions such as reduction, olefination, or reductive amination to introduce further diversity. This dual functionality allows for the stepwise and controlled elaboration of the molecular framework. The synthesis of related spirocyclic systems, such as 2-azaspiro[3.4]octane, has been achieved through multiple successful routes employing readily available starting materials, demonstrating the accessibility of this class of compounds for broader synthetic campaigns. nih.gov The development of scalable syntheses for novel spirocycles is a key focus, as these compounds can serve as uncharted multifunctional modules for chemistry. researchgate.net

Functional GroupPotential Transformations
Carboxylic Acid Esterification, Amide bond formation, Reduction to alcohol, Curtius/Hoffman/Lossen rearrangements
Ketone Reduction to alcohol, Grignard/organolithium addition, Wittig reaction, Reductive amination
Spirocyclic Core Provides rigid 3D scaffold, influences stereochemistry

Integration into Compound Libraries for Drug Discovery and Chemical Space Exploration

In drug discovery, the exploration of novel chemical space is crucial for identifying new molecular entities with therapeutic potential. nih.gov Spirocyclic compounds are of increasing interest because their inherent three-dimensionality allows chemists to "escape from flatland"—the predominance of planar, aromatic structures in historical compound collections. researchgate.net The incorporation of building blocks like this compound into screening libraries introduces significant structural novelty and conformational rigidity.

Spirocyclic building blocks, including derivatives of azaspiro[3.4]octane, provide access to new areas of chemical space and possess straightforward functional handles for further diversification. sigmaaldrich.com The rigidity of the spiro[3.4]octane scaffold reduces the conformational flexibility of a molecule, which can lead to a more favorable entropy of binding to a biological target and thus higher potency. Compound libraries that include such unique scaffolds are essential tools for high-throughput screening (HTS) campaigns aimed at discovering new hit compounds. researchgate.net The synthesis of novel spirocycles is often targeted specifically to create multifunctional modules for drug discovery chemistry. researchgate.net

Role in Scaffold Assembly for Lead Optimization and Diversification

Once a "hit" compound is identified, the process of lead optimization aims to improve its pharmacological and pharmacokinetic properties. The spiro[3.4]octane core of the title compound serves as an excellent scaffold for this purpose. A scaffold is the central framework of a molecule to which various functional groups are attached. By using a rigid scaffold, chemists can systematically modify peripheral substituents to fine-tune properties while maintaining the core binding pharmacophore.

The introduction of spirocyclic scaffolds is a recognized strategy to enhance key drug-like properties. bldpharm.com Key advantages include:

Increased Fsp³: The fraction of sp³-hybridized carbons (Fsp³) is a measure of a molecule's three-dimensionality. Higher Fsp³ values are often correlated with greater success in clinical development. Spirocycles, with their quaternary sp³ carbon, inherently increase this value. bldpharm.com

Improved Physicochemical Properties: Replacing a flexible or planar moiety in a lead compound with a spirocyclic scaffold can favorably modulate properties such as solubility, lipophilicity (LogP/LogD), and metabolic stability. bldpharm.com For instance, in one optimization program, exchanging a morpholine (B109124) ring for various azaspiro cycles led to lower LogD values and improved metabolic stability. bldpharm.com

Enhanced Selectivity: The well-defined spatial arrangement of substituents on a rigid scaffold can lead to more specific interactions with the intended biological target over off-targets, thereby improving selectivity and reducing potential side effects. bldpharm.com

The ketone and carboxylic acid groups on this compound provide the necessary handles for the diversification phase of lead optimization, allowing for the creation of a focused library of analogs to establish a structure-activity relationship (SAR).

PropertyImpact of Spirocyclic Scaffold
Potency Pre-organization of binding motifs can enhance binding affinity. bldpharm.com
Selectivity Rigid 3D structure allows for more specific interactions with the target. bldpharm.com
Solubility Can disrupt planarity and crystal packing, often improving solubility. bldpharm.com
Metabolic Stability Can block sites of metabolism or present less favorable conformations for metabolic enzymes. bldpharm.com
Novelty Provides access to unique and patentable chemical matter. researchgate.net

Future Perspectives and Emerging Research Avenues for 7 Oxospiro 3.4 Octane 5 Carboxylic Acid

Exploration of Underexplored Chemical Space and Novel Derivatizations

The spiro[3.4]octane framework offers a rigid, three-dimensional topology that is of significant interest in drug discovery for its potential to access novel chemical space and improve physicochemical properties of drug candidates. Future research will likely focus on the systematic exploration of derivatives of 7-oxospiro[3.4]octane-5-carboxylic acid to create libraries of novel compounds for biological screening.

Key areas of derivatization could include:

Modification of the Carboxylic Acid: The carboxylic acid group can be converted into a wide range of functional groups, such as esters, amides, and hydroxamic acids, or used as a handle for bioisosteric replacement. These modifications can modulate the compound's acidity, polarity, and ability to interact with biological targets.

Functionalization of the Ketone: The ketone at the 7-position is a prime site for reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Substitution on the Spirocyclic Rings: While challenging, the selective functionalization of the cyclobutane (B1203170) and cyclopentanone (B42830) rings could lead to the development of stereochemically rich and diverse analogs.

The synthesis of such derivatives will enable the exploration of their structure-activity relationships (SAR) against various biological targets. The inherent rigidity of the spirocyclic scaffold can help in understanding the optimal spatial arrangement of functional groups for potent and selective biological activity.

Table 1: Potential Derivatization Strategies and Their Rationale

Modification Site Potential Derivatives Rationale for Exploration
Carboxylic AcidEsters, Amides, Tetrazoles, AcylsulfonamidesModulate acidity, improve cell permeability, introduce new hydrogen bonding interactions, and explore bioisosteric replacements to enhance pharmacokinetic properties.
KetoneAmines, Alkenes, AlcoholsIntroduce basic centers for salt formation and improved solubility, create rigid extensions for probing binding pockets, and add hydrogen bond donors/acceptors.
Spirocyclic CoreAlkylated or functionalized ring systemsIntroduce chirality and explore the impact of substitution on the overall conformation and biological activity.

Development of Greener and More Sustainable Synthetic Methodologies

The advancement of green chemistry principles is crucial for the environmentally responsible synthesis of novel chemical entities. Future research into the synthesis of this compound and its derivatives will likely prioritize the development of more sustainable methods.

Promising green synthetic approaches include:

Catalytic Methods: The use of transition metal or organocatalysts can enable more efficient and selective reactions, reducing the need for stoichiometric reagents and minimizing waste.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. It can also enable the use of hazardous reagents in a more contained and controlled manner.

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and mild reaction conditions, often in aqueous media, thereby reducing the reliance on harsh organic solvents.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, leading to more energy-efficient processes.

The development of such methodologies will not only make the synthesis of these compounds more environmentally friendly but also more cost-effective for potential large-scale production.

Advanced Integrated Analytical Platforms for Real-Time Monitoring and Characterization

To ensure the quality and purity of this compound and its derivatives, as well as to optimize their synthesis, the application of advanced analytical techniques is paramount. Future research will benefit from the use of integrated and hyphenated analytical platforms for real-time monitoring and comprehensive characterization.

Key analytical strategies include:

Hyphenated Chromatographic Techniques: The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS), such as LC-MS and GC-MS, will be essential for the separation, identification, and quantification of the target compound and any impurities.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) spectroscopy will continue to be fundamental for structural elucidation. Advanced 2D-NMR techniques can provide detailed information about the connectivity and stereochemistry of the spirocyclic framework.

X-ray Crystallography: Single-crystal X-ray diffraction will be invaluable for the unambiguous determination of the three-dimensional structure of the parent compound and its derivatives, providing crucial insights into their conformation and stereochemistry.

Process Analytical Technology (PAT): The implementation of in-line and on-line analytical tools, such as Raman and near-infrared (NIR) spectroscopy, can enable real-time monitoring of reaction progress, leading to improved process understanding and control.

These advanced analytical platforms will provide a deeper understanding of the chemical and physical properties of these novel compounds, which is critical for their potential application in various fields.

Synergistic Application of Computational and Experimental Approaches in Design and Discovery

The integration of computational modeling with experimental synthesis and testing can significantly accelerate the discovery and optimization of new molecules based on the this compound scaffold.

This synergistic approach can be applied in several ways:

In Silico Screening: Virtual libraries of derivatives can be screened against biological targets to prioritize the synthesis of compounds with the highest predicted activity.

DFT Studies: Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of the molecules, providing insights into their reactivity and potential interactions with biological macromolecules.

Molecular Docking and Dynamics: These computational techniques can be used to model the binding of the compounds to target proteins, helping to rationalize observed biological activities and guide the design of more potent and selective analogs.

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds, allowing for the early identification of potential liabilities.

By combining the predictive power of computational chemistry with the empirical data from experimental work, researchers can navigate the vast chemical space of possible derivatives more efficiently and effectively, ultimately leading to the faster discovery of new and valuable compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.